molecular formula C27H27NO5S B2637257 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-49-1

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2637257
CAS No.: 899213-49-1
M. Wt: 477.58
InChI Key: DVVHDMWJWFKXGV-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a sulfonyl group at the 3-position, methoxy substituents at the 6- and 7-positions, and a 4-methylbenzyl group at the 1-position. The ethylbenzenesulfonyl and methylbenzyl substituents may influence its physicochemical properties, such as solubility and metabolic stability, compared to analogs with different substituents .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-8-6-18(2)7-9-20)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHDMWJWFKXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a suitable base.

    Methoxylation: The dimethoxy groups can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Methylphenylmethyl Group: The final step involves the alkylation of the quinoline core with a methylphenylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other sulfonylated quinolin-4-one derivatives, differing primarily in the nature of the sulfonyl and benzyl substituents. Key analogs include:

Compound Name Sulfonyl Group Benzyl Group Substituent Positions (Quinolinone Core)
3-(4-Ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-quinolin-4-one 4-Ethylbenzenesulfonyl 4-Methylphenylmethyl 6,7-dimethoxy
3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1-(4-methylbenzyl)-quinolin-4-one 4-Chlorophenylsulfonyl 4-Methylbenzyl 6,7-dimethoxy
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Benzenesulfonyl 4-Chlorophenylmethyl 6,7-dimethoxy

Key Observations:

  • Sulfonyl Group Variations: The ethyl group in the target compound may enhance lipophilicity compared to the chloro or unsubstituted benzenesulfonyl groups in analogs. This could improve membrane permeability but reduce aqueous solubility .
  • Methoxy Groups: The conserved 6,7-dimethoxy substituents across analogs suggest a role in electronic modulation of the quinolinone core, possibly stabilizing the molecule via intramolecular hydrogen bonding or π-π interactions .

Biological Activity

3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS No. 899214-72-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline backbone with various functional groups that enhance its biological activity. The presence of the sulfonyl group, along with methoxy and ethyl substitutions, contributes to its unique chemical behavior.

Property Details
IUPAC Name 3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Molecular Formula C27H27NO5S
Molecular Weight 455.57 g/mol
CAS Number 899214-72-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert its effects through:

  • Enzyme Inhibition: The sulfonyl group can facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The compound may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various strains of bacteria.
  • Anticancer Potential: Preliminary research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects: The compound has been observed to reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

A research article in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7). Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .

Study 3: Anti-inflammatory Properties

In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other quinoline derivatives:

Compound Biological Activity
ChloroquineAntimalarial
QuinacrineAntimalarial and anti-inflammatory
3-(4-methylphenyl)-6,7-dimethoxyquinolineAnticancer and antimicrobial

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